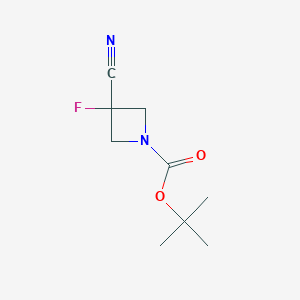

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCFNAIYELAULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

An Essential Building Block for Modern Medicinal Chemistry

This guide provides an in-depth technical overview of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key synthetic intermediate in drug discovery. We will explore its chemical properties, a detailed plausible synthetic route with mechanistic insights, and its applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral exits for substituents, enabling chemists to explore chemical space effectively. When combined with fluorine—an element known for its ability to modulate metabolic stability, binding affinity, and lipophilicity—the resulting fluorinated azetidines become powerful tools in the design of novel therapeutics.[1]

This compound (CAS No. 1788041-57-5) is a particularly valuable building block. The presence of both a cyano and a fluoro group at the C3 position offers a unique combination of electronic properties and synthetic handles for further molecular elaboration. This guide will detail the synthesis and utility of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1788041-57-5 |

| Molecular Formula | C₉H₁₃FN₂O₂ |

| Molecular Weight | 200.21 g/mol |

| Appearance | White to off-white solid (typical) |

| Purity | Typically >95% |

Synthesis and Mechanism

The synthesis of this compound is best achieved through the electrophilic fluorination of its non-fluorinated precursor, tert-butyl 3-cyanoazetidine-1-carboxylate. This transformation leverages the electron-withdrawing nature of the cyano group to facilitate the introduction of a fluorine atom.

Proposed Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: first, the preparation of the precursor, followed by the key electrophilic fluorination step.

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale: Electrophilic Fluorination

The key to this synthesis is the activation of the C3 position of the azetidine ring. The adjacent cyano group sufficiently acidifies the C-H bond, allowing for deprotonation by a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS). This generates a transient carbanion intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source.

N-Fluorobenzenesulfonimide (NFSI) is an ideal reagent for this purpose. It is a stable, crystalline solid that serves as a source of "F+".[2][3] The reaction proceeds via an Sₙ2-type mechanism where the carbanion attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion.[2]

Sources

An In-Depth Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its molecular characteristics, outlines a representative synthetic pathway with mechanistic insights, and discusses its applications, particularly in the construction of complex bioactive molecules and protein degraders. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical grounding and practical insights into the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated Azetidines

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug discovery. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity to biological targets. The strategic incorporation of a fluorine atom onto the azetidine ring further enhances its utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced potency and pharmacokinetic profiles.

This compound stands out as a particularly valuable building block. The presence of both a cyano and a fluoro group at the C3 position offers a unique combination of steric and electronic properties, while the Boc-protecting group allows for controlled manipulation of the azetidine nitrogen. The cyano group can serve as a precursor to a variety of functional groups, including amines, carboxylic acids, and tetrazoles, making it a versatile handle for molecular elaboration. This guide will delve into the core technical aspects of this compound, providing a robust framework for its synthesis and application.

Core Molecular Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Weight | 200.213 g/mol | [1] |

| Molecular Formula | C₉H₁₃FN₂O₂ | [1][2] |

| CAS Number | 1788041-57-5 | [1][2] |

| Appearance | Typically a white to off-white solid or oil | General chemical properties |

| Purity | Commercially available with ≥97% purity | [1] |

| Storage | Room temperature | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of analogous 3-substituted azetidines.[3][4][5] A representative multi-step synthesis is outlined below.

Proposed Synthetic Workflow

The synthesis logically proceeds from a commercially available precursor, 1-Boc-3-azetidinone, through the introduction of the cyano and fluoro functionalities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

-

Rationale: This step introduces the cyano group via a nucleophilic addition to the ketone. Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent. A catalytic amount of a Lewis base is often employed to facilitate the reaction.

-

Procedure:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (1.2 eq).

-

Add a catalytic amount of a Lewis base, such as triethylamine or zinc iodide.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyanohydrin intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the conversion of the hydroxyl group to a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are commonly used for this transformation. The reaction proceeds via an SN2-type mechanism.

-

Procedure:

-

Dissolve the tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a fluorinated polyethylene (FPE) or Teflon flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of DAST (1.1 eq) in anhydrous DCM dropwise via a syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

-

Characterization and Quality Control

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the diastereotopic protons of the azetidine ring (multiplets in the 3.5-4.5 ppm region).

-

¹³C NMR: Will display signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the nitrile carbon. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A powerful tool for confirming the presence of the fluorine atom. A single resonance, likely a multiplet due to coupling with the azetidine protons, is expected.[6][7]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) group is expected around 2240 cm⁻¹. Carbonyl (C=O) stretching of the Boc group will appear around 1690-1710 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a versatile intermediate with significant potential in medicinal chemistry.

As a Bioisosteric Replacement

The 3-fluoro-3-cyanoazetidine core can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate the physicochemical properties of a lead compound. The introduction of this motif can improve metabolic stability by blocking potential sites of oxidation.

In the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound is classified as a "Protein Degrader Building Block".[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The azetidine scaffold can be incorporated into the linker region of a PROTAC, and the cyano group provides a convenient handle for conjugation to either the E3 ligase-binding moiety or the target protein-binding ligand.

As a Precursor to Novel Azetidine Derivatives

The cyano group can be readily transformed into other functionalities, expanding the chemical space accessible from this building block. For instance:

-

Reduction of the nitrile to a primary amine provides a site for further derivatization.

-

Hydrolysis of the nitrile to a carboxylic acid allows for the formation of amides and esters.

-

Cycloaddition reactions with azides can yield tetrazoles, which are often used as carboxylic acid bioisosteres.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the reactivity of the functional groups and related compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fluorinating Agents: The fluorinating agents used in the synthesis (e.g., DAST) are hazardous and moisture-sensitive. They should be handled with extreme care by trained personnel.

-

Cyanide Compounds: The starting materials and intermediates contain a cyanide group. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a high-value building block that offers a unique combination of structural and functional features for the synthesis of novel bioactive molecules. Its strategic application can lead to the development of drug candidates with improved pharmacological properties. This guide has provided a comprehensive overview of its characteristics, a representative synthetic approach, and its potential applications, serving as a foundational resource for researchers in the field. The continued exploration of the chemistry of fluorinated azetidines is expected to yield further innovations in drug discovery and development.

References

-

CP Lab Safety. This compound, min 97%, 500 mg. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Google Patents. CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3. Available from: [Link]

-

National Center for Biotechnology Information. 19F NMR-tags for peptidyl prolyl conformation analysis. Available from: [Link]

-

McMaster University. Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative - Google Patents [patents.google.com]

- 5. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a synthetically versatile building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, four-membered azetidine core is decorated with a unique geminal fluoro-cyano group at the C3 position and protected by a tert-butyloxycarbonyl (Boc) group on the ring nitrogen. This specific arrangement of functional groups imparts a desirable combination of physicochemical properties, making it a valuable scaffold for introducing conformational rigidity and improving the metabolic stability and binding affinity of drug candidates.[1][2]

The presence of the fluorine atom, a bioisostere for hydrogen with profound effects on acidity, basicity, and lipophilicity, is a key feature sought after in medicinal chemistry to enhance pharmacokinetic profiles. The cyano group offers a versatile handle for further chemical elaboration, capable of being transformed into amines, amides, or carboxylic acids. The Boc-protecting group ensures stability during synthetic manipulations while allowing for facile deprotection under acidic conditions to reveal the secondary amine for subsequent coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its use in synthesis, including reaction setup, purification, and characterization.

| Property | Value | Source |

| CAS Number | 1788041-57-5 | [3][4][5] |

| Molecular Formula | C₉H₁₃FN₂O₂ | [3][4][5] |

| Molecular Weight | 200.21 g/mol | [3][5] |

| Purity | ≥97% (typical commercial) | [4][5] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Solubility | Data not available in search results |

Synthesis and Purification

A definitive, published synthetic protocol for this compound was not found in the initial search. However, based on established methodologies for the functionalization of azetidines and related heterocycles, a plausible and efficient synthetic route can be proposed.[1][6][7] The most logical approach involves the electrophilic fluorination of the corresponding cyano-substituted azetidine precursor.

Proposed Synthetic Workflow

The synthesis would likely begin with the deprotonation of tert-butyl 3-cyanoazetidine-1-carboxylate at the C3 position using a strong, non-nucleophilic base, followed by quenching the resulting anion with an electrophilic fluorine source.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.05 eq) in THF dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF. Add this solution dropwise to the cold anion solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis.

-

Quenching and Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its distinct functional groups. Understanding these characteristics is essential for its successful application in multi-step syntheses.

-

Boc Protecting Group: This group is stable to a wide range of reaction conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to yield the free secondary amine, which can then participate in nucleophilic substitution or coupling reactions.

-

Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Participate in cycloaddition reactions .

-

-

Fluoro Group: The C-F bond is exceptionally strong, rendering the fluorine atom generally unreactive as a leaving group in nucleophilic substitutions. Its primary role is steric and electronic; the strong electron-withdrawing nature of fluorine influences the acidity of adjacent protons and the overall electronic profile of the molecule.

-

Azetidine Ring: While the four-membered ring possesses inherent strain, the N-Boc group provides significant stability, making it robust enough for many synthetic transformations. Ring-opening can occur under harsh conditions, but it is not a typical reaction pathway under standard synthetic protocols.

Storage and Stability: The compound should be stored at room temperature in a tightly sealed container, away from strong acids and oxidizing agents.[4] Standard practice for handling fine chemicals, including storage in a cool, dry, and well-ventilated area, is recommended.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. Its incorporation into larger molecules can confer significant advantages.

Role as a Versatile Scaffold

The molecule serves as a rigid, three-dimensional scaffold that allows for precise orientation of substituents. After deprotection of the Boc group, the secondary amine can be functionalized to append the azetidine core to a variety of molecular frameworks. The cyano group can then be modified to introduce different functionalities, allowing for the exploration of the surrounding chemical space.

Caption: Role as a versatile scaffold in medicinal chemistry.

Use in Protein Degraders

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The rigid azetidine core is ideal for use within the linker component of a PROTAC, helping to establish the optimal distance and orientation between the target-binding and ligase-binding moieties.

Enhancement of Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a well-established strategy to:

-

Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, increasing the compound's half-life.

-

Modulate Lipophilicity: Fluorine can increase lipophilicity, potentially improving membrane permeability and oral absorption.

-

Enhance Binding Affinity: The polarized C-F bond can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not fully detailed in the search results, information from related compounds suggests the following precautions.[8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Potential Hazards: Based on similar structures, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl

- tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate 97% | CAS: 2113129-71-6 | AChemBlock.

- SAFETY D

- tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl

- Ambeed SDS.

- Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Public

- 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid - MySkinRecipes.

- tert-Butyl 3-amino-3-methylazetidine-1-carboxyl

- 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed.

Sources

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid [myskinrecipes.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file.ambeed.com [file.ambeed.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate 97% | CAS: 2113129-71-6 | AChemBlock [achemblock.com]

- 12. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block in contemporary drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust, predictive profile for researchers and scientists in the field.

Introduction: The Significance of Fluorinated Azetidines

This compound (C₉H₁₃FN₂O₂, Molecular Weight: 200.21 g/mol , CAS: 1788041-57-5) is a structurally significant molecule, incorporating a strained azetidine ring, a synthetically versatile nitrile group, and a fluorine atom—a bioisostere often employed to enhance metabolic stability and binding affinity of drug candidates.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for controlled synthetic manipulations.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds during the drug development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the Boc group and the azetidine ring protons. The methylene protons of the azetidine ring are diastereotopic due to the chiral center at C3, and will therefore appear as distinct signals, likely coupled to each other (geminal coupling) and to the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| t-Bu (9H) | 1.4 - 1.6 | s | - |

| CH₂ (2H, azetidine) | 4.0 - 4.5 | m | ²JHH, ³JHF |

| CH₂ (2H, azetidine) | 4.5 - 5.0 | m | ²JHH, ³JHF |

Causality Behind Predictions: The chemical shifts of the azetidine protons are shifted downfield due to the inductive effect of the electronegative nitrogen and fluorine atoms.[4] The geminal coupling between the diastereotopic methylene protons and their coupling to the fluorine atom will result in complex multiplets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (¹JCF, Hz) |

| t-Bu (CH₃) | 28 - 29 | - |

| t-Bu (quaternary C) | 80 - 82 | - |

| Azetidine CH₂ | 55 - 60 | ~20-30 |

| Azetidine C-F | 90 - 100 | ~200-250 |

| C≡N | 115 - 120 | ~15-25 |

| C=O (Boc) | 155 - 157 | - |

Causality Behind Predictions: The chemical shift of the azetidine carbons is influenced by the ring strain and the electronegativity of the substituents.[5][6] The carbon directly attached to the fluorine atom (C3) will be significantly shifted downfield and will show a characteristic large one-bond coupling constant, a hallmark of organofluorine compounds.[7] The nitrile carbon appears in its typical region.[8][9]

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in this molecule.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-F | -170 to -190 | t |

Causality Behind Predictions: The chemical shift of the fluorine atom is highly dependent on its electronic environment. For tertiary alkyl fluorides, the chemical shift typically falls in this range.[10][11] The signal will be split into a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the multiplicity of the fluorine signal. Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm).

Diagram of Spectroscopic-Structural Relationships

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 201.10 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 145.06 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 101.05 | Loss of the entire Boc group |

Causality Behind Predictions: In electrospray ionization (ESI), the protonated molecular ion is typically observed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement or the complete loss of the Boc group (100 Da).[12][13][14]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Medium-Strong |

| C≡N (nitrile) | 2240 - 2260 | Medium, Sharp |

| C=O (carbamate) | 1690 - 1710 | Strong |

| C-F (alkyl fluoride) | 1000 - 1100 | Strong |

| C-O (carbamate) | 1150 - 1250 | Strong |

Causality Behind Predictions: The nitrile group has a characteristic sharp absorption in a relatively clean region of the spectrum.[15][16][17] The carbonyl of the Boc group will give a strong absorption band.[1] The C-F and C-O stretches will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet or attenuated total reflectance (ATR) can be used. If it is an oil, a thin film between salt plates is suitable.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Conclusion

The spectroscopic profile of this compound is predicted to be characterized by distinct signals in NMR, MS, and IR spectroscopy that are consistent with its molecular structure. This technical guide provides a foundational framework for the interpretation of experimental data for this and structurally related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

- CoLab. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides.

-

PubMed. (n.d.). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

-

SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

-

PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

Chongqing Chemdad Co. ,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). (left) 2 major rotamers of (4R)‐N‐Boc‐L‐fluoroproline and (right) 2.... Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

-

PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US10961241B2 - Chemical compounds.

-

National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F NMR Chemical Shifts. 1. Aliphatic Fluorides | CoLab [colab.ws]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 14. reddit.com [reddit.com]

- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IR spectrum: Nitriles [quimicaorganica.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate: A Technical Guide

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine ring, a saturated four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce precise vectors for molecular interactions make it a valuable component in the design of novel therapeutics. The incorporation of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical properties, further enhances the utility of the azetidine core. Fluorination can improve metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide provides an in-depth technical overview of the synthesis of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block for the development of innovative pharmaceuticals. The presence of both a fluorine atom and a nitrile group at the C3 position offers versatile handles for further chemical elaboration, making this compound a highly sought-after intermediate for researchers in drug development. This document will detail a robust synthetic pathway, elucidate the underlying reaction mechanisms, and provide a comprehensive experimental protocol for its preparation.

Synthetic Strategy: A Two-Step Approach from a Key Ketone Intermediate

The most efficient and widely adopted strategy for the synthesis of this compound commences with the readily available starting material, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone)[1][2][3][4]. This key intermediate serves as a versatile platform for the introduction of functionality at the 3-position of the azetidine ring[1][3].

The overall synthetic transformation can be logically divided into two distinct, high-yielding steps:

-

Cyanohydrin Formation: The initial step involves the nucleophilic addition of a cyanide source to the ketone moiety of 1-Boc-3-azetidinone. This reaction proceeds via a cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. The use of trimethylsilyl cyanide (TMSCN) is particularly advantageous in this context as it is a less hazardous source of cyanide and facilitates a smooth reaction progress.

-

Deoxyfluorination: The subsequent and final step is the conversion of the hydroxyl group of the cyanohydrin intermediate into a fluorine atom. This is achieved through a deoxofluorination reaction, for which various reagents are available. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation, providing the desired product in good yield[5].

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: Understanding the Core Transformations

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization.

Step 1: Cyanohydrin Formation

The reaction of a ketone with trimethylsilyl cyanide is a well-established method for the formation of silyl-protected cyanohydrins. The reaction is typically catalyzed by a Lewis acid or a cyanide source. In this case, the reaction likely proceeds through the nucleophilic attack of the cyanide ion on the carbonyl carbon of the azetidinone. The resulting alkoxide is then trapped by the trimethylsilyl group. Subsequent workup with a mild acid source protonates the alkoxide to yield the cyanohydrin.

Step 2: Deoxyfluorination with DAST

Diethylaminosulfur trifluoride (DAST) is a versatile reagent for the conversion of alcohols to alkyl fluorides. The reaction mechanism involves the initial activation of the hydroxyl group by DAST to form a fluorosulfite intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, proceeding through an SN2 or SNi mechanism, to displace the fluorosulfite and form the desired carbon-fluorine bond. The strained nature of the azetidine ring may influence the stereochemical outcome of this reaction.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | ≥97% | Commercially available |

| Trimethylsilyl cyanide (TMSCN) | 99.22 | ≥96% | Commercially available |

| Diethylaminosulfur trifluoride (DAST) | 161.20 | ≥95% | Commercially available |

| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Commercially available |

| Ethyl acetate (EtOAc) | 88.11 | HPLC grade | Commercially available |

| Hexanes | - | HPLC grade | Commercially available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | Laboratory prepared |

| Brine (saturated aqueous NaCl) | - | - | Laboratory prepared |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | Commercially available |

Step 1: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

-

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as the final product.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis:

| Compound | Starting Material (eq) | Reagent (eq) | Solvent | Yield (%) |

| tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate | 1.0 | TMSCN (1.5) | DCM | ~90-95 (crude) |

| This compound | 1.0 (from intermediate) | DAST (1.2) | DCM | ~70-80 (purified) |

Characterization Data for this compound:

-

Molecular Formula: C₉H₁₃FN₂O₂

-

Molecular Weight: 200.21 g/mol

-

CAS Number: 1788041-57-5

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: Consistent with the proposed structure.

-

Mass Spectrometry (MS): [M+H]⁺ or other appropriate adducts corresponding to the molecular weight.

Safety Considerations

-

Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

-

Diethylaminosulfur trifluoride (DAST) is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dried before use.

-

Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol amenable to both small-scale laboratory synthesis and larger-scale production. The resulting fluorinated azetidine building block is a valuable tool for medicinal chemists, offering a gateway to a wide array of novel chemical entities with potentially enhanced therapeutic properties. Further exploration of alternative fluorinating reagents and optimization of reaction conditions may lead to even more efficient and sustainable synthetic processes.

References

-

Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-9. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]

-

ChemUniverse. This compound. [Link]

Sources

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

Foreword: The Azetidine Motif and the Fluorine Advantage

An In-Depth Technical Guide: Strategic Electrophilic Fluorination of N-Boc-Azetidines for Drug Discovery

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a uniquely privileged motif.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a delicate balance between the high reactivity of aziridines and the relative inertness of pyrrolidines, offering a stable yet synthetically versatile core.[1] The incorporation of azetidines into drug candidates can significantly improve physicochemical properties such as aqueous solubility and metabolic stability.[3]

The strategic introduction of fluorine into drug molecules is a cornerstone of contemporary pharmaceutical design, often leading to profound enhancements in potency, metabolic stability, and lipophilicity.[3][4][5][6] Consequently, the synthesis of fluorinated azetidines, particularly 3-fluoroazetidines, is a subject of intense research interest.[5][7][8] This guide focuses on a key synthetic strategy: the direct electrophilic fluorination of N-Boc-protected azetidin-3-one and its derivatives. We will explore the mechanistic underpinnings, compare critical reagents, and provide a field-proven protocol for this challenging yet valuable transformation.

Part 1: The Core Reaction - Mechanism and Reagent Selection

The electrophilic fluorination of a Boc-protected azetidine hinges on the creation of a nucleophilic carbon center adjacent to the carbonyl group, which then attacks an electrophilic fluorine source ("F+").[9][10] This is typically achieved through the formation of a lithium or sodium enolate.

The Prevailing Mechanism: A Two-Electron Process

The reaction is initiated by the deprotonation of the α-carbon of the azetidin-3-one using a strong, non-nucleophilic base. This generates a planar enolate intermediate. This enolate then attacks the electrophilic fluorine atom of an N-F reagent. While the precise mechanism has been a subject of debate—with proposals including a direct SN2 attack or a single-electron transfer (SET) pathway—rigorous kinetic studies on similar systems strongly support a polar, two-electron process for most common substrates and reagents like Selectfluor™.[9][11][12]

The stereochemical outcome of the fluorination is determined by the facial selectivity of the enolate's attack on the fluorinating agent. The fluorine atom can be delivered from either the same face as the substituents on the ring (syn) or the opposite face (anti), leading to diastereomeric products whose ratio is influenced by steric hindrance and reaction conditions.

Caption: Generalized mechanism for electrophilic fluorination of N-Boc-azetidin-3-one.

Selecting the Right Tools: Electrophilic Fluorinating Agents

The success of this reaction is critically dependent on the choice of the electrophilic fluorinating agent. While highly reactive sources like elemental fluorine (F₂) are hazardous and lack selectivity, modern reagents based on a nitrogen-fluorine (N-F) bond offer a powerful combination of efficacy, stability, and safety.[9] Two reagents stand out for their widespread use and reliability.

| Reagent | Structure | Key Characteristics |

| Selectfluor™ (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive and user-friendly. A non-volatile, air- and moisture-stable crystalline solid.[12][13][14] Its high reactivity stems from the cationic nitrogen withdrawing electron density from fluorine.[9] It is soluble in polar solvents like acetonitrile and DMF.[15] |

| NFSI | N-Fluorobenzenesulfonimide | Milder, highly soluble in organic solvents. A bench-stable crystalline powder, soluble in common solvents like THF and DCM.[6][16][17] It is generally considered less reactive than Selectfluor™ but is highly effective for a broad range of substrates, including β-keto esters.[16][18][19][20] |

Causality Behind the Choice: For highly stabilized or sterically hindered enolates, the superior electrophilicity of Selectfluor™ is often advantageous. For more sensitive substrates where over-reactivity or side reactions are a concern, the milder nature of NFSI provides a greater degree of control. NFSI's excellent solubility in THF is particularly beneficial for reactions run at very low temperatures, which is standard for lithium enolate chemistry.

Part 2: In the Lab - A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the electrophilic fluorination of a generic N-Boc-protected azetidin-3-one. This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Core Principle: The procedure involves the low-temperature generation of a lithium enolate followed by quenching with an electrophilic fluorine source. Strict adherence to anhydrous and anaerobic conditions is paramount to prevent protonation of the highly basic enolate.

Caption: Step-by-step workflow for the electrophilic fluorination of Boc-azetidinone.

Detailed Step-by-Step Methodology:

Materials & Equipment:

-

N-Boc-azetidin-3-one (1.0 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Diisopropylamine (1.1 equiv), freshly distilled

-

n-Butyllithium (1.1 equiv), 2.5 M in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc), brine, sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Flame-dried, two-neck round-bottom flask, syringe, magnetic stirrer, argon supply, and a -78 °C cooling bath (dry ice/acetone).

Procedure:

-

Reaction Setup: Assemble the flame-dried round-bottom flask under a positive pressure of argon. Equip it with a magnetic stir bar and a thermometer.

-

Substrate Preparation: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration). Cool the solution to -78 °C.

-

LDA Preparation (In Situ): In a separate flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to form the lithium diisopropylamide (LDA) solution.

-

Enolate Formation: Slowly add the freshly prepared LDA solution via syringe to the stirred azetidinone solution at -78 °C. A color change (typically to yellow/orange) may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: In another flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-fluoro-N-Boc-azetidin-3-one.

Part 3: Data, Scope, and Limitations

While direct electrophilic fluorination of a pre-formed Boc-azetidinone is based on established principles, many reported syntheses of 3-fluoroazetidines utilize alternative strategies, such as the cyclization of a bromofluorinated acyclic precursor.[5][7][21][22][23][24] However, the principles of enolate fluorination are well-documented for analogous systems.

| Substrate Type | Typical Conditions | Expected Outcome & Key Considerations |

| Unsubstituted N-Boc-azetidin-3-one | LDA or LHMDS, NFSI or Selectfluor™, THF, -78 °C | Good to excellent yields are expected. The primary product will be the racemic monofluorinated azetidinone. |

| 2-Substituted N-Boc-azetidin-3-ones | LDA or KHMDS, NFSI, THF, -78 °C | The reaction will form a tetrasubstituted stereocenter containing fluorine.[25] Diastereoselectivity becomes a critical factor, influenced by the steric bulk of the C2 substituent directing the approach of the fluorinating agent. |

| N-Boc-azetidine-3-carboxylates | NaH or K₂CO₃, Selectfluor™, CH₃CN, RT | These β-keto ester analogs are more acidic and can be deprotonated with weaker bases. However, over-fluorination to give the difluoro product can be a competing pathway under these conditions.[26] |

Trustworthiness through Analysis:

-

Proton and Carbon NMR: Successful fluorination is confirmed by the appearance of characteristic C-F couplings.

-

Fluorine-19 NMR: A definitive technique to confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry: Confirms the molecular weight of the fluorinated product.

Challenges and Field Insights:

-

Stereocontrol: For substituted azetidines, achieving high diastereoselectivity is the primary challenge. The choice of base, solvent, and the specific N-F reagent can influence the diastereomeric ratio (d.r.).

-

Enolate Stability: The strained four-membered ring can affect enolate stability and geometry compared to larger ring systems. The use of precisely one equivalent of a strong base at low temperature is crucial to prevent side reactions.

-

Purification: The polarity of the fluorinated product may be similar to the starting material and byproducts (e.g., benzenesulfonimide from NFSI), sometimes requiring careful optimization of column chromatography conditions.

References

- Electrophilic fluorin

-

Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 2006. [Link]

-

Wood, S. H., et al. The electrophilic fluorination of enol esters using SelectFluor : a polar two-electron process. CORE. [Link]

-

Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. ACS Publications, 2006. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

-

Van Brabandt, W., et al. Synthesis of 3-fluoroazetidines. PubMed. [Link]

-

The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]

-

Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 2006. [Link]

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[27]. ResearchGate. [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. [Link]

-

Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. NIH. [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

-

N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate. [Link]

-

The Power of Fluorine: N-Fluorobenzenesulfonimide in Modern Synthesis. Autech Industry. [Link]

-

Selectfluor. Wikipedia. [Link]

-

Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

Selectfluor. Common Organic Chemistry. [Link]

-

The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Diastereospecific fluorination of substituted azepanes. ResearchGate. [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

-

A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH. [Link]

-

Electrophilic fluorination at saturated sites. Chemical Communications (RSC Publishing). [Link]

-

Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines. PubMed. [Link]

-

Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. PMC - NIH. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Selectfluor - Wikipedia [en.wikipedia.org]

- 13. Selectfluor™ [sigmaaldrich.com]

- 14. Selectfluor [commonorganicchemistry.com]

- 15. SelectFluor - Enamine [enamine.net]

- 16. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 18. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. brynmawr.edu [brynmawr.edu]

- 20. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 21. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Azetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the scaffolds benefiting from this strategy, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable building block. Its strained, three-dimensional structure provides a unique vector for exiting a core scaffold, often improving properties like aqueous solubility. When combined with fluorine, the resulting fluorinated azetidine building blocks offer chemists a nuanced toolkit for fine-tuning properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This guide provides an in-depth analysis of these critical properties, explaining the underlying chemical principles and providing field-proven experimental protocols for their accurate determination.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine motif is increasingly utilized in drug discovery to impart favorable properties, including increased three-dimensionality and improved solubility.[3] Fluorine, being the most electronegative element, exerts potent inductive effects that can profoundly alter the electronic environment of a molecule.[1] The introduction of one or more fluorine atoms onto the azetidine ring allows for precise modulation of its fundamental properties. This targeted modification can lead to enhanced target affinity, improved membrane permeability, and crucially, increased resistance to metabolic degradation by blocking sites susceptible to oxidation.[1][4] Understanding the specific impact of fluorination on the azetidine core is therefore essential for its rational application in drug design.

Core Physicochemical Properties: A Deep Dive

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a critical parameter, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects like hERG channel binding.[5] The introduction of fluorine atoms has a profound and predictable impact on this property.

Causality & Rationale: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom. This destabilizes the conjugate acid (the protonated amine), making the lone pair on the nitrogen less available to accept a proton. The result is a significant reduction in the pKa of the azetidine nitrogen.[5][6] The magnitude of this pKa drop is dependent on the number of fluorine atoms and their proximity to the nitrogen. A gem-difluoro substitution at the 3-position will have a more pronounced effect than a single fluorine atom.[7]

Comparative Data:

| Compound | Typical pKa (approx.) | Change vs. Azetidine |

| Azetidine | 11.3 | - |

| 3-Fluoroazetidine | 8.0 - 8.5 | ↓ 2.8 - 3.3 |

| 3,3-Difluoroazetidine | 5.5 - 6.0 | ↓ 5.3 - 5.8 |

Note: Exact pKa values can vary based on substitution and experimental conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the ionization constant.[8][9][10]

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8]

-

Sample Preparation: Prepare a ~1 mM solution of the fluorinated azetidine hydrochloride salt in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl).[8]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[8] Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution by making incremental additions of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoidal curve. For more precise values, calculate the first derivative of the titration curve; the peak of the derivative curve indicates the equivalence point.

Workflow Diagram:

Lipophilicity (logP): A Complex Interplay of Effects

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a master parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[7] The effect of fluorination on lipophilicity is more complex than its effect on basicity and can be counterintuitive.[11][12]

Causality & Rationale: While replacing hydrogen with fluorine increases the molecule's surface area and can enhance hydrophobic interactions, the highly polar C-F bond can also increase the overall molecular dipole moment.[11] The net effect on logP depends on the molecular context, including the number of fluorine atoms and their spatial orientation. For simple aliphatic systems, monofluorination can sometimes decrease lipophilicity, while di- or trifluorination often increases it.[12] This "checkmark" effect arises from the balance between increased hydrophobic surface area and altered polarity.[12]

Comparative Data:

| Compound | Typical clogP (Calculated) | Trend |

| Azetidine | -0.3 | Hydrophilic |

| 3-Fluoroazetidine | -0.1 to 0.1 | Neutral / Slightly Increased Lipophilicity |

| 3,3-Difluoroazetidine | 0.3 to 0.5 | Moderately Lipophilic |

Note: Experimental logP values are highly dependent on the measurement technique and conditions.

Experimental Protocol: HPLC-Based logP Determination

This method correlates the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its lipophilicity.[13][14][15][16] It is a high-throughput and resource-sparing alternative to the traditional shake-flask method.[13][16]

Methodology:

-

System Setup: Use a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 calibration standards with well-established, experimentally determined logP values that span the expected range of the test compounds.

-

Isocratic Elution: Inject each standard and the fluorinated azetidine test compounds onto the column using a fixed ratio of organic modifier to aqueous buffer (isocratic elution). Record the retention time (t_R) for each compound. The capacity factor (k') is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Data Analysis: Plot the log(k') of the calibration standards against their known logP values. A linear regression of this plot yields a calibration curve.

-

logP Determination: Use the log(k') of the test compound and the equation of the line from the calibration curve to calculate its logP value.[15]

Workflow Diagram:

Conformational Control & Ring Puckering

The four-membered azetidine ring is not planar and exists in a puckered conformation. The position and orientation of substituents significantly influence this puckering. Fluorine, due to its small size and unique stereoelectronic effects, can be used to control the conformational preferences of the ring.

Causality & Rationale: The conformation of fluorinated prolines has been studied extensively, showing that fluorine can bias the ring pucker and the cis/trans ratio of the preceding amide bond.[17] Similar principles apply to azetidines. The gauche effect between the electronegative fluorine and the nitrogen lone pair or other substituents can favor specific puckered states. This conformational locking can be advantageous for optimizing ligand-receptor interactions by pre-organizing the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding.

Methodology Focus: NMR and Computational Analysis:

-

NMR Spectroscopy: High-resolution ¹H and ¹⁹F NMR spectroscopy are powerful tools for conformational analysis. Coupling constants (specifically ³JHH) can be used with the Karplus equation to estimate dihedral angles and infer the ring's pucker. Nuclear Overhauser effect (NOE) experiments can provide through-space distance information between protons, further defining the three-dimensional structure.

-

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the potential energy surface of the azetidine ring, identifying the lowest energy (most populated) conformations and quantifying the energy barriers between them.

Metabolic Stability

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[1][4][18] Fluorine substitution can block metabolically labile C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes.[1]

Causality & Rationale: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. By replacing a hydrogen atom at a known "metabolic soft spot" with a fluorine atom, that site is effectively shielded from oxidative metabolism.[1] This can dramatically increase the half-life (t½) and in vivo exposure of a drug molecule.[1]

Comparative Data (Illustrative):

| Compound Moiety | Typical In Vitro t½ (HLM) | Stability |

| Azetidine (unsubstituted) | Variable (Low to Moderate) | Susceptible to N-dealkylation, ring oxidation |

| 3-Fluoroazetidine | Increased | C-F bond blocks oxidation at C3 |

| 3,3-Difluoroazetidine | Significantly Increased | C3 position is fully shielded |

HLM = Human Liver Microsomes. Actual t½ is highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard in vitro ADME screen used to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[19][20][21][22][23]

Methodology:

-

Preparation: Thaw human liver microsomes (HLM) and dilute them in a phosphate buffer (pH 7.4).[19][23] Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile).[21]

-